3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide
Description
This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4. The amide nitrogen is linked to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl moiety, a bicyclic system that confers conformational rigidity.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-15(16(22-25-10)11-6-3-4-8-13(11)19)18(24)20-17-12-7-5-9-14(12)21-23(17)2/h3-4,6,8H,5,7,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXUWQARBZTWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CCCC4=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide interacts with its targets by binding to these channels, thereby modulating their activity. This interaction results in changes in the electrical properties of the neurons, affecting their ability to transmit signals.
Biochemical Pathways
The action of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide on the voltage-sensitive sodium and L-type calcium channels affects several biochemical pathways. These include the regulation of neurotransmitter release, neuronal excitability, and signal propagation. The downstream effects of these changes can have significant impacts on neurological function and behavior.
Result of Action
The molecular and cellular effects of the action of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide are diverse. By modulating the activity of voltage-sensitive sodium and L-type calcium channels, the compound can alter neuronal function and potentially influence behaviors associated with these neurons.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chlorophenyl group, a methyl substituent, and a cyclopentapyrazole moiety linked to an isoxazole carboxamide. This unique structure is hypothesized to contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations have demonstrated that related compounds can induce apoptosis in cancer cells. The compound of interest has shown promising results in inhibiting cell proliferation in breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| 2d | Hep3B | 23 | Apoptosis induction |
| 2e | HeLa | 15.48 | Apoptosis induction |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
The half-maximal inhibitory concentration (IC50) values indicate that compounds 2d and 2e are particularly effective against Hep3B cells, suggesting a potential for therapeutic application in liver cancer treatment .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. Isoxazole derivatives have shown varying degrees of inhibition, with some compounds exhibiting IC50 values ranging from 16 µM to over 500 µM. This activity is significant for skin-related applications and could be beneficial in treating hyperpigmentation disorders .
Table 2: Tyrosinase Inhibition Potency
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| P14 | 16 | Potent |
| P8 | 340 | Moderate |
| P11 | >500 | Not Active |
Mechanistic Insights
Mechanistic studies have revealed that the biological activity of the compound may be attributed to its ability to modulate apoptotic pathways and influence cell cycle regulation. For example, expression analysis in HL-60 cells indicated that one derivative decreased the expression of Bcl-2 while increasing p21^WAF-1 levels, thereby promoting apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the therapeutic potential of isoxazole derivatives:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with isoxazole derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation.
- Liver Cancer Study : Research on Hep3B cells showed that specific derivatives not only inhibited cell growth but also reduced alpha-fetoprotein secretion, a marker associated with liver cancer progression.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The inhibition of 5-LOX can lead to reduced production of leukotrienes, mediators involved in inflammation and allergic reactions .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. It has shown promising results against several cancer cell lines:
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This mechanism has been observed in studies involving colon and breast cancer cell lines .
- Molecular Docking Studies: Computational studies have indicated that the compound can bind effectively to targets involved in cancer proliferation, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 1: In Silico Evaluation
A study conducted by researchers at a prominent university synthesized the compound and performed molecular docking simulations to evaluate its interaction with 5-LOX. The results indicated a strong binding affinity, suggesting that further optimization could enhance its efficacy as an anti-inflammatory drug .
Case Study 2: In Vitro Anticancer Assays
In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The study utilized MTT assays to quantify cell viability and found that at certain concentrations, the compound reduced viability by over 50% compared to control groups .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold but differ in the substituent on the amide nitrogen. Key structural and functional comparisons are outlined below:
Substituent Variations and Structural Implications
Electronic and Pharmacokinetic Properties
- Target Compound: The bicyclic pyrazole system may reduce rotational freedom, enhancing binding specificity.
- Thiadiazole Analog () : The sulfur-rich thiadiazole ring may engage in stronger dipole-dipole interactions or hydrogen bonding compared to the bicyclic pyrazole .
- Thiazole Analog () : The thiazole ring’s aromaticity and methylphenyl substituent balance lipophilicity and solubility, making it a candidate for oral bioavailability studies .
Hypothetical Pharmacological Performance
- Metabolic Stability: The target compound’s bicyclic system likely resists oxidative metabolism better than the monocyclic analogs .
- Solubility : The thiazole and thiadiazole analogs may exhibit better aqueous solubility due to their planar heterocycles, whereas the benzhydryl and bicyclic substituents could reduce solubility .
Research Findings and Data Gaps
- Structural Analysis : Crystallographic data for the target compound are lacking. Tools like ORTEP-3 could model its 3D conformation and compare it with analogs .
- Experimental Data: No experimental binding affinities or pharmacokinetic parameters are provided in the evidence, highlighting a need for targeted assays.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step routes. A common approach involves:
- Formation of the isoxazole core via cyclization of o-chlorobenzaldehyde oxime (generated from o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions).
- Subsequent chlorination with phosphorus pentachloride to activate the carbonyl group for amide bond formation .
- Coupling with the cyclopenta-pyrazole amine using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .
- Purification via column chromatography and characterization by NMR and LC-MS to confirm structural integrity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Researchers employ:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the 2-chlorophenyl group’s aromatic protons appear as distinct multiplets in the 7.2–7.8 ppm range .
- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₂₀H₁₈ClN₃O₂) and detect impurities .
- X-ray Crystallography (if crystals are obtainable): To resolve 3D conformation and intermolecular interactions .
Q. What functional groups contribute to its potential pharmacological activity?
- Methodological Answer : Critical moieties include:
- Isoxazole ring : Enhances metabolic stability and participates in hydrogen bonding with target proteins .
- 2-Chlorophenyl group : Increases lipophilicity and influences binding affinity via halogen interactions .
- Cyclopenta-pyrazole moiety : Modulates steric bulk and conformational flexibility, affecting target selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Structural analogs : Compare with derivatives like N-(4-ethoxyphenyl)-5-methylisoxazole analogs to identify substituent-specific effects .
- Computational modeling : Perform molecular dynamics simulations to assess binding mode consistency across studies .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of the methyl group) and introduce fluorine substitutions to block metabolism .
- ADME modeling : Predict bioavailability and blood-brain barrier penetration using tools like SwissADME .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing 2-chlorophenyl with 3-chloro or fluorophenyl groups).
- Step 2 : Test in target-specific assays (e.g., kinase inhibition or GPCR binding).
- Step 3 : Correlate activity trends with computational descriptors (e.g., logP, polar surface area). For example, bulkier substituents on the pyrazole ring may reduce off-target effects .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout screens : Identify genes whose loss ablates compound activity, highlighting pathways involved .
- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes to map binding interactions (e.g., halogen bonds with kinase hinge regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
